Product packaging for 4-Acetyl-2-fluorobenzaldehyde(Cat. No.:)

4-Acetyl-2-fluorobenzaldehyde

Cat. No.: B13983328
M. Wt: 166.15 g/mol
InChI Key: CQCRXMQZUKJNDJ-UHFFFAOYSA-N
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Description

4-Acetyl-2-fluorobenzaldehyde is a fluorinated aromatic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. It contains both acetyl and aldehyde functional groups, which allow for multiple chemical transformations. The aldehyde group is commonly used to synthesize Schiff base ligands by condensing with primary amines . Such ligands are key in developing metal complexes studied for their potential antimicrobial and anticancer activities . Furthermore, the acetyl moiety can be utilized in various reactions, including the formation of heterocycles, which are core structures in many pharmaceuticals . The presence of the fluorine atom can influence the electronic properties and metabolic stability of resulting molecules, making this compound a valuable building block for developing new bioactive molecules and functional materials . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO2 B13983328 4-Acetyl-2-fluorobenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

4-acetyl-2-fluorobenzaldehyde

InChI

InChI=1S/C9H7FO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-5H,1H3

InChI Key

CQCRXMQZUKJNDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C=O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Acetyl 2 Fluorobenzaldehyde and Its Precursors

Regioselective Synthesis of Fluoro- and Acetyl-Substituted Benzaldehydes

The regioselective construction of the core structure of 4-Acetyl-2-fluorobenzaldehyde hinges on the strategic introduction of the fluorine atom, the acetyl group, and the formation of the aldehyde. The order of these steps and the choice of reagents are critical for achieving the desired substitution pattern.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of fluoroarenes, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of fluorobenzaldehyde synthesis, this strategy is often employed by displacing a suitable leaving group, such as a nitro group or a halogen, with a fluoride (B91410) ion.

A common approach involves the substitution of a nitro group, which is highly activating for SNAr. For instance, a precursor like 4-nitrobenzaldehyde (B150856) can be converted to 4-fluorobenzaldehyde (B137897) by treatment with a fluoride source. nih.gov This method is particularly valuable in radiochemistry for the synthesis of 18F-labeled compounds, where 4-[18F]fluorobenzaldehyde has been produced from 4-nitrobenzaldehyde with a reported yield of 65%. nih.gov The general mechanism involves the attack of the nucleophile (fluoride) on the carbon atom bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex.

The efficiency of SNAr reactions is highly dependent on the nature of the leaving group, the solvent, and the presence of activating groups. While the aldehyde group itself is electron-withdrawing, additional activating groups enhance reactivity. The reaction can also be applied to dihaloarenes, where regioselectivity becomes a key consideration. For example, SNAr reactions on 1,3-difluorobenzene (B1663923) can lead to desymmetrized products, a principle that can be extended to more complex systems. acs.org The choice of solvent is also crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide often being used to facilitate the reaction. walisongo.ac.id

Precursor ExampleReagentProductYieldReference
4-Nitrobenzaldehyde[¹⁸F]Fluoride4-[¹⁸F]Fluorobenzaldehyde65% nih.gov
4-Fluorobenzaldehyde4-Methoxyphenol / K₂CO₃4-(4-Methoxyphenoxy)benzaldehydeHigh researchgate.net
PentafluoronitrobenzeneSodium AzideAzidonitrobenzenesVaries ruc.dk

This table showcases examples of SNAr reactions on activated aromatic rings, illustrating the principle applicable to fluorobenzaldehyde synthesis.

The Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring. organic-chemistry.org However, direct acylation of 2-fluorobenzaldehyde (B47322) is challenging because the aldehyde group is a meta-director and deactivates the ring towards further electrophilic substitution. Therefore, the acylation is typically performed on a precursor molecule, such as 2-fluorotoluene, where the methyl group can be later oxidized to an aldehyde.

When acylating 2-fluorotoluene, the regiochemical outcome is directed by both the fluorine atom (ortho-, para-directing) and the methyl group (ortho-, para-directing). The reaction of m-fluorotoluene with an acylating agent like trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) can produce a mixture of isomers. google.com The primary products are often the result of acylation at the positions para to the fluorine and ortho to the methyl group, or vice versa. Careful optimization of reaction conditions and catalysts is necessary to maximize the yield of the desired 4-acetyl-2-fluorotoluene precursor.

SubstrateAcylating AgentCatalystKey Product(s)Reference
m-FluorotolueneTrichloroacetyl chlorideAnhydrous AlCl₃Mixture of o- and p-isomers google.com
1,3-DifluorobenzeneVarious acylating agentsAlCl₃1-(2,4-Difluorophenyl) keto-derivatives fluorine1.ru
Aromatic EthersCarboxylic AcidsMethanesulfonic Acid/GraphiteRegioselective acylated ethers organic-chemistry.org

This table presents examples of Friedel-Crafts acylation on substituted arenes, highlighting the regioselectivity challenges relevant to the synthesis of the target precursor.

The final step in many synthetic routes to this compound is the formation of the aldehyde group itself. This can be achieved through either the oxidation of a corresponding primary alcohol or the reduction of a carboxylic acid or its derivative.

Oxidative Approaches: The oxidation of a precursor such as (4-acetyl-2-fluorophenyl)methanol is a direct method to obtain the target aldehyde. A variety of oxidizing agents can be used for this transformation. For example, TEMPO-functionalized catalysts have been shown to be effective for the aerobic oxidation of various benzyl (B1604629) alcohols, including 4-fluorobenzyl alcohol, under mild, solvent-free conditions. nih.govrsc.org Other methods include the use of reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid. The degradation of 4-fluorobenzyl alcohol by Pseudomonas spp. has been shown to proceed via its conversion to 4-fluorobenzoic acid, illustrating a biological oxidation pathway. jseb.jp

Reductive Approaches: Alternatively, the aldehyde can be formed by the partial reduction of a carboxylic acid, ester, or nitrile. For instance, 4-acetyl-2-fluorobenzoic acid could be reduced to the aldehyde. Carboxylic acid reductases (CARs) are enzymes that can catalyze the reduction of carboxylic acids to their corresponding aldehydes, offering a biocatalytic route. mdpi.com Chemically, the reduction of an acyl chloride or an ester using a controlled reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures is a common strategy. Another pathway involves the reductive formylation of a precursor. For example, a lithiated species can be quenched with dimethylformamide (DMF) to yield an aldehyde. acs.org

PrecursorReagent/CatalystTransformationProductReference
4-Fluorobenzyl alcoholTEMPO-functionalized poly(ionic liquid)Oxidation4-Fluorobenzaldehyde nih.gov
Benzoic AcidsCarboxylic Acid Reductase (CAR)ReductionBenzaldehydes mdpi.com
4-Formyl-N,N,N-trimethyl benzenaminium triflate1. [¹⁸F]Fluoride 2. OxidationSNAr & Oxidation4-[¹⁸F]Fluorobenzoic acid researchgate.net
Aryl Bromiden-BuLi, then DMFFormylationAryl Aldehyde acs.org

This table summarizes key oxidative and reductive methods for the formation of the aldehyde functional group.

Modern Catalytic Approaches in this compound Synthesis

Recent advances in catalysis offer more efficient and selective pathways for constructing complex molecules like this compound. These methods often involve transition-metal catalysis or biocatalysis, providing novel solutions to the challenges of regioselectivity and functional group tolerance.

Transition-metal catalysis has become an indispensable tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch These methods can be applied to the synthesis of this compound by creating key bonds in the molecule under mild conditions. For example, palladium-catalyzed cross-coupling reactions could be used to assemble the aromatic core.

While direct catalytic fluorination of an unactivated C-H bond is challenging, developments in this area are ongoing. Nickel complexes, for instance, have been used in catalytic C-F bond activation and coupling reactions. mdpi.com A plausible strategy could involve a late-stage fluorination of a suitably pre-functionalized aromatic ring. For example, a bromo-substituted precursor could undergo a transition-metal-catalyzed fluorination. More commonly, transition metals are used to functionalize fluoroarenes. For instance, a nickel-catalyzed coupling of fluoro-aromatics with oxazoles has been developed, demonstrating the ability to perform C-H activation adjacent to a C-F bond. mdpi.com Such strategies could be adapted to build up the complexity of the molecule from simpler fluorinated starting materials.

Catalyst SystemReaction TypeSubstrate ExampleProduct ExampleReference
NiCl₂(DPPE)Grignard CouplingN-heterocyclic aryl fluoridesN-heterocyclic biphenyls mdpi.com
Pd-catalyst/LiHMDSSonogashira CouplingFluoro-aromaticsAryl substituted alkynes mdpi.com
Ir(ppy)₂(dtbbpy)Photoredox Catalysis2-Phenyl propanoic acid + 4-FluorobenzaldehydeSecondary alcohol rsc.org
Ni(0)-based systemDefluoro-silylationFluoro-aromaticsAryl silanes mdpi.com

This table provides examples of modern transition-metal-catalyzed reactions that could be strategically applied in the synthesis of this compound or its precursors.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. mdpi.com For the synthesis of this compound, enzymes could be employed for specific, challenging transformations.

Carboxylic acid reductases (CARs) are capable of reducing a wide range of carboxylic acids to aldehydes, a transformation that can be difficult to control chemically. mdpi.com An engineered microorganism expressing a suitable CAR could potentially convert 4-acetyl-2-fluorobenzoic acid directly to the target aldehyde with high selectivity.

Other biocatalytic reactions include selective oxidations and reductions. For example, yeast-based whole-cell catalysts can perform carboligation reactions on substituted benzaldehydes, demonstrating that these enzymes tolerate fluorinated substrates. dtu.dk Furthermore, engineered enzymes have been developed for the Pictet-Spengler reaction that accept various substituted benzaldehydes, showcasing the adaptability of biocatalysts. d-nb.info The transformation of ferulic acid to vanillin, which involves a coenzyme A intermediate, provides a model for biocatalytic routes to substituted benzaldehydes. researchgate.net These examples underscore the potential of designing enzymatic cascades for the efficient and selective synthesis of fine chemicals like this compound.

Enzyme ClassReaction TypeSubstrate ExampleProduct ExampleReference
Carboxylic Acid Reductase (CAR)Acid ReductionCarboxylic AcidsAldehydes mdpi.com
Acetoin:dichlorophenolindophenol oxidoreductaseBenzoin-type CondensationSubstituted Benzaldehydes(S)-Arylacetylcarbinols unife.it
Strictosidine Synthase (engineered)Pictet-Spengler ReactionTryptamine + Substituted Benzaldehydes1-Aryl-tetrahydro-β-carbolines d-nb.info
4-Coumarate:CoA ligase (4CL) & FCoAHLHydration & Retro-aldolCinnamic AcidsSubstituted Benzaldehydes researchgate.net

This table illustrates the potential of various enzyme classes for performing selective steps in the synthesis of substituted benzaldehydes.

Green Chemistry Principles and Sustainable Routes for this compound Synthesis

While the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reaction conditions, are broadly encouraged in chemical synthesis, specific sustainable routes for producing this compound have not been detailed in the reviewed literature. The synthesis of this compound would typically involve multiple steps, starting from precursors like 4-bromo-2-fluorobenzaldehyde (B134337) google.comchemicalbook.comsigmaaldrich.com or 1-bromo-3-fluoro-5-methoxybenzene. nih.govchemshuttle.com The subsequent introduction of the acetyl group would likely proceed via metal-catalyzed cross-coupling reactions. While these general pathways are known, their adaptation to meet green chemistry standards has not been specifically reported for this molecule.

Microwave-Assisted Synthesis Protocols

There are no specific, published microwave-assisted synthesis protocols for this compound. However, microwave irradiation has been successfully employed in the synthesis of related compounds, demonstrating its potential applicability. For instance, microwave-assisted methods have been used for:

The synthesis of pyrazoline derivatives from 2-fluorobenzaldehyde. orientjchem.org

The O-arylation of iodophenols with 2-fluorobenzaldehyde. researchgate.net

The synthesis of hydrazones and other derivatives from fluorobenzaldehydes, often with improved yields and significantly reduced reaction times compared to conventional heating. acs.orgmdpi.com

These examples suggest that a potential, though currently undocumented, microwave-assisted route to this compound could be developed, for instance, in a Suzuki coupling step to introduce the acetyl moiety.

Solvent-Free and Aqueous Medium Reactions

Detailed research on solvent-free or aqueous medium reactions for the synthesis of this compound is not available. The development of such protocols is a key goal of green chemistry to reduce the use of volatile and often toxic organic solvents. nbu.ac.in

Solvent-Free: Studies on related compounds have shown the viability of solvent-free approaches. For example, solvent-free Claisen-Schmidt condensations to produce chalcones and the synthesis of anthranilates using 4-fluorobenzaldehyde have been reported. acs.org One procedure details a solvent-free microwave irradiation method for synthesizing pyrazoline derivatives by grinding 2-fluorobenzaldehyde with other reactants in the presence of a solid catalyst. orientjchem.org

Aqueous Medium: Reactions in aqueous media are highly desirable for their environmental benefits. While no direct synthesis of this compound in water has been described, whole-cell catalysis using S. cerevisiae (baker's yeast) in aqueous buffer has been used to convert 2-fluorobenzaldehyde and 4-fluorobenzaldehyde into other products like phenylacetyl carbinols and fluorobenzyl alcohols. nih.gov This highlights the potential for biocatalytic routes in aqueous systems for transformations involving fluorinated benzaldehydes.

Scale-Up and Process Chemistry Considerations for this compound Production

There is no specific information in the public domain regarding the industrial scale-up and process chemistry for the production of this compound. Process development for a compound of this nature would typically involve several key considerations:

Precursor Availability and Synthesis: The industrial production would depend on a reliable and cost-effective supply of a key precursor, such as 4-bromo-2-fluorobenzaldehyde. The synthesis of this precursor from 4-fluorobenzaldehyde has been documented. google.comchemicalbook.com

Reaction Optimization: Optimizing reaction conditions (temperature, pressure, catalyst loading, reaction time) to maximize yield and throughput while ensuring safety and minimizing by-product formation is critical.

Continuous Flow Processing: For related fluorobenzaldehyde systems, continuous flow techniques have been mentioned as a method for scaling up production, which can offer better control over reaction parameters and improve safety compared to batch processing. acs.org

Purification: Development of an efficient and scalable purification method, such as distillation or recrystallization, would be essential to achieve the desired product purity.

Waste Management: An industrial process would need to address the treatment and disposal of waste streams in an environmentally responsible and economically viable manner, a core tenet of green process chemistry.

While general processes for the industrial production of various fluorobenzaldehydes exist, often through halogen exchange reactions or the hydrolysis of chlorinated precursors, google.comgoogleapis.comgoogle.comgoogle.com specific process details for this compound are proprietary or have not been published.

Chemical Reactivity and Mechanistic Investigations of 4 Acetyl 2 Fluorobenzaldehyde

Aldehyde Moiety Reactivity

The aldehyde functional group in 4-acetyl-2-fluorobenzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions. Its reactivity is influenced by the electronic effects of the fluorine and acetyl substituents on the aromatic ring.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate by changing the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com The rate and reversibility of this addition depend on the basicity of the attacking nucleophile. masterorganicchemistry.com

While specific studies on the stereocontrol of nucleophilic additions to this compound are not extensively detailed in the provided search results, general principles of stereoselectivity in reactions of substituted benzaldehydes are applicable. The facial stereoselectivity of the nucleophilic attack can be influenced by the steric and electronic properties of the substituents on the benzene (B151609) ring. For instance, in related systems, the presence of ortho-substituents can direct the incoming nucleophile to a specific face of the aldehyde, leading to the preferential formation of one stereoisomer over another.

In the context of aldol (B89426) reactions, the geometry of the intermediate enolate plays a crucial role in determining the stereochemical outcome of the reaction. beilstein-journals.org For example, silicon-mediated Mukaiyama-type aldol reactions of substituted benzaldehydes have been shown to proceed with high diastereoselectivity, yielding syn-α-SF₅-β-hydroxyalkanoic acid esters with electron-withdrawing substituents. beilstein-journals.org

The aldehyde group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), hydrazones, and oximes. These reactions involve the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final product. mdpi.comyoutube.com

Imine Formation: The reaction of this compound with primary amines or ammonia (B1221849) leads to the formation of imines. rsc.orgmdpi.com This reaction is often catalyzed by acids. youtube.com For instance, the condensation of 4-acetylbenzaldehyde (B1276866) with 3-(triethoxysilyl)propan-1-amine proceeds efficiently to yield the corresponding imine. mdpi.com

Hydrazone Formation: Hydrazones are synthesized by reacting this compound with hydrazines. mdpi.comlibretexts.org The mechanism involves the nucleophilic attack of the hydrazine (B178648) on the aldehyde's carbonyl carbon. mdpi.com This reaction is a key step in the Wolff-Kishner reduction, which converts aldehydes and ketones to alkanes. libretexts.org

Oxime Formation: The reaction with hydroxylamine (B1172632) or its derivatives, such as aminooxy compounds, yields oximes. nih.govsnmjournals.orgnih.gov Oxime formation is a chemoselective ligation method that has found applications in bioconjugation and radiolabeling of peptides and proteins. nih.govsnmjournals.orgresearchgate.net The reaction between an aminooxy-functionalized molecule and an aldehyde like 4-[¹⁸F]fluorobenzaldehyde proceeds efficiently under specific pH conditions to form a stable oxime linkage. nih.govsnmjournals.org

The formation of these condensation products can be represented by the following general scheme:

ReactantProduct
Primary Amine (R-NH₂)Imine (Schiff Base)
Hydrazine (H₂N-NH₂)Hydrazone
Hydroxylamine (H₂N-OH)Oxime

The aldehyde group of this compound can participate in carbon-carbon bond-forming reactions like the Aldol and Knoevenagel condensations.

Aldol Condensation: In a crossed or mixed Aldol condensation, this compound can react with an enolizable ketone or aldehyde in the presence of an acid or base catalyst. magritek.comsrmist.edu.inambeed.com This reaction involves the nucleophilic attack of an enolate on the aldehyde's carbonyl group, leading to a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound. magritek.comsrmist.edu.in For example, the reaction of 4-fluoroacetophenone with various substituted benzaldehydes can be catalyzed by fly-ash:water. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl acetoacetate. beilstein-journals.orgmdpi.comwikipedia.orgmdpi.com The reaction is typically catalyzed by a weak base. wikipedia.org The product is an α,β-unsaturated dicarbonyl or cyano-carbonyl compound. wikipedia.org Studies have shown that the Knoevenagel condensation of fluorinated benzaldehydes with malononitrile can be achieved through mechanochemical methods. beilstein-journals.org In some cases, the reaction can proceed through a cascade transformation that includes the initial Knoevenagel condensation followed by other reactions like aromatic nucleophilic substitution. mdpi.com

Acetyl Group Transformations

The acetyl group of this compound also offers a site for various chemical modifications, including reactions at the α-carbon and the carbonyl group itself.

The α-carbon of the acetyl group, being adjacent to the carbonyl, possesses acidic protons that can be removed by a base to form an enolate. This enolate can then react with various electrophiles, leading to α-functionalization. While specific examples for this compound are not detailed in the provided results, this is a general and important reaction pathway for acetyl-substituted aromatic compounds.

The carbonyl of the acetyl group can undergo nucleophilic addition reactions, similar to the aldehyde, although it is generally less reactive due to steric hindrance and the electron-donating effect of the methyl group.

The acetyl group can participate in various rearrangement reactions. One notable example is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxy acid. wiley-vch.de In this reaction, the migratory aptitude of the groups attached to the carbonyl carbon determines the product. For an acetyl group on a benzene ring, the aryl group typically migrates in preference to the methyl group.

Another relevant transformation is the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone into a terminal amide and a carboxylic acid. While not a direct rearrangement of the acetyl group itself, it is a significant transformation of this functional group.

Aromatic Ring Functionalization and Electron Density Effects

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution on the this compound ring is challenging due to the cumulative deactivating effects of the three substituents. However, under forcing conditions, substitution is possible. The regiochemical outcome is determined by the directing effects of the existing groups.

Aldehyde Group (-CHO at C1): A meta-director, directing incoming electrophiles to positions 3 and 5.

Fluorine Atom (-F at C2): An ortho, para-director, directing incoming electrophiles to positions 3 and 5 (the ortho positions) and position 1 (the para position, which is already substituted). wikipedia.org

Acetyl Group (-COCH₃ at C4): A meta-director, directing incoming electrophiles to positions 3 and 5 (position 2 is blocked).

All three substituents direct incoming electrophiles to positions 3 and 5. Position 6 is only directed by the acetyl group (ortho) and is generally less favored. Therefore, electrophilic attack is most likely to occur at the C3 or C5 positions. The fluorine atom's ortho-directing nature reinforces the meta-directing influence of the aldehyde and acetyl groups towards these positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position Directing Influence Predicted Outcome
C3 Ortho to -F, Meta to -CHO, Meta to -COCH₃ Favorable
C5 Ortho to -F, Meta to -CHO, Meta to -COCH₃ Favorable

This table is based on established directing effects of the functional groups.

Metalation and Cross-Coupling Reactions

The electron-deficient nature of the this compound ring and the presence of ortho-directing groups make it a suitable substrate for metalation and subsequent cross-coupling reactions.

Metalation: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. In this compound, the fluorine atom and the formyl group can act as directing metalation groups (DMGs). The acidity of the proton at C3 is significantly increased due to the inductive effects of the adjacent fluorine (C2) and formyl (C1) groups. This makes the C3 position the most likely site for deprotonation by a strong organolithium base (e.g., LDA, n-BuLi), leading to an aryllithium intermediate. This intermediate can then be trapped with various electrophiles. A study on the ortho-lithiation of 2-fluorobenzaldehyde (B47322) confirms the ability of the formyl and fluoro groups to direct metalation to the C3 position. acs.org

Cross-Coupling Reactions: this compound can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. chemie-brunschwig.chlibretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. To engage in these reactions, this compound would first need to be converted into a suitable derivative, for example, by introducing a bromine or iodine atom onto the ring via EAS or by converting the aldehyde to a triflate.

Alternatively, the C-F bond itself, while strong, can be activated for cross-coupling, although this typically requires more specialized nickel or palladium catalysts. nih.gov More commonly, the molecule would be synthesized from a halogenated precursor. For example, syntheses involving analogues like 4-bromo-2-fluorobenzaldehyde (B134337) nih.gov or 2-chloro-4-fluorobenzaldehyde (B1630644) scbt.com in Heck or Suzuki reactions are well-documented. The Suzuki-Miyaura coupling, in particular, is widely used for its tolerance of various functional groups, including aldehydes and ketones. libretexts.orgnih.gov

Table 2: Examples of Cross-Coupling Reactions with Related Fluorobenzaldehyde Derivatives

Reactant Coupling Partner Catalyst System Product Type Reference
4-Bromo-2-fluorobenzaldehyde Allylic Phosphate Mo(0) precatalyst / ligand Oxindole derivative nih.gov
4-Bromoacetophenone Phenylboronic acid Pd-nanocatalyst 4-Acetyl biphenyl nih.gov

Influence of Fluorine Atom on Reaction Pathways and Selectivity

The fluorine atom at the C2 position exerts a profound influence on the reactivity and selectivity of this compound through a combination of electronic, steric, and other non-covalent effects.

Electronic and Steric Effects of Fluorine

Electronic Effects: The fluorine atom's dominant -I effect significantly lowers the electron density of the entire aromatic ring, deactivating it towards EAS but activating it for nucleophilic aromatic substitution (SNAr). The SNAr reaction pathway, however, is unlikely to involve the displacement of fluorine itself unless an exceptionally strong electron-withdrawing group is present at the para position (C5), which is not the case. The -I effect also increases the acidity of adjacent C-H bonds, particularly at C3, facilitating regioselective ortho-metalation. acs.org The weaker +M effect of fluorine donates electron density back into the ring, primarily at the ortho (C3) and para (C5) positions, which opposes the deactivation at these sites but is generally overshadowed by the inductive pull. wikipedia.org

Steric Effects: With a van der Waals radius of 1.47 Å, fluorine is larger than hydrogen (1.20 Å) but smaller than a methyl group. mdpi.com Its placement at the C2 position, adjacent to the formyl group at C1, can induce steric hindrance. This can influence the conformation of the aldehyde group, potentially affecting its reactivity with bulky nucleophiles. The steric presence of the ortho-fluorine can also direct incoming reagents away from the C3 position in certain reactions, although its small size often makes this effect minimal compared to larger halogens like bromine or iodine.

Halogen Bonding and Non-Covalent Interactions in Reaction Mechanisms

Halogen Bonding: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic species. uni-muenchen.de The magnitude of the σ-hole, and thus the strength of the halogen bond, increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing power of the rest of the molecule. hzdr.de

Although fluorine is the least polarizable halogen and generally forms the weakest halogen bonds, the presence of two powerful EWGs (acetyl and formyl) on the same ring in this compound would significantly withdraw electron density, enhancing the positive character of the σ-hole on the fluorine atom. This could enable the fluorine to act as a halogen bond donor, interacting with Lewis basic reagents or solvent molecules. Such interactions can play a crucial role in reaction mechanisms by pre-organizing transition states, stabilizing intermediates, or influencing regioselectivity in catalysis. libretexts.org

Other Non-Covalent Interactions: The ortho-positioning of the fluorine relative to the aldehyde group allows for the possibility of intramolecular interactions. For instance, a weak intramolecular hydrogen bond or dipolar interaction between the fluorine and the formyl proton or carbonyl oxygen could influence the molecule's ground-state conformation and its reactivity profile.

Derivatization Strategies and Analogue Design Based on 4 Acetyl 2 Fluorobenzaldehyde

Synthesis of Linear and Branched Derivatives

The aldehyde and ketone functionalities of 4-acetyl-2-fluorobenzaldehyde are readily amenable to a variety of chemical modifications, enabling the construction of diverse linear and branched molecular architectures. These transformations are often employed to introduce new pharmacophores or to modulate the physicochemical properties of the resulting analogues.

One common strategy involves the selective reaction of the aldehyde group. For example, Wittig or Horner-Wadsworth-Emmons reactions can be utilized to introduce carbon-carbon double bonds, leading to the formation of α,β-unsaturated ketones. These intermediates can be further elaborated; for instance, the ketone can be reduced to a secondary alcohol, which can then be subjected to etherification or esterification to generate a library of derivatives.

Reductive amination of the aldehyde provides a straightforward method for introducing nitrogen-containing moieties. unime.it Reaction with primary or secondary amines in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) affords a wide range of substituted aminomethyl derivatives. This approach is valuable for accessing compounds with potential biological activity, as the amino group can participate in crucial interactions with biological targets.

The acetyl group also offers a handle for further functionalization. The methyl protons of the acetyl group are sufficiently acidic to be deprotonated, forming an enolate. This enolate can then participate in aldol (B89426) or Claisen-Schmidt condensations with various aldehydes to construct larger, more complex linear or branched structures. researchgate.net For instance, reaction with other aromatic aldehydes can yield chalcone-like molecules, a class of compounds known for their broad spectrum of biological activities. researchgate.net

Reaction TypeFunctional Group TargetedKey Reagents/ConditionsResulting Structure
Wittig/Horner-Wadsworth-EmmonsAldehydePhosphonium ylide/Phosphonate carbanionα,β-Unsaturated ketone
Reductive AminationAldehydePrimary/Secondary amine, NaBH(OAc)₃Substituted aminomethyl derivative
Aldol/Claisen-Schmidt CondensationAcetyl group (as enolate)Aldehyde, BaseChalcone-like structure

Cyclization Reactions for Heterocyclic Scaffolds

The strategic positioning of the aldehyde, ketone, and fluorine atom on the benzaldehyde (B42025) ring makes this compound an excellent precursor for the synthesis of a variety of heterocyclic systems. These scaffolds are of particular interest in drug discovery, as they are prevalent in numerous approved pharmaceutical agents.

Formation of Nitrogen-, Sulfur-, and Oxygen-Containing Heterocycles

The dicarbonyl nature of this compound allows for its participation in condensation reactions with various dinucleophiles to form a range of heterocyclic rings.

Nitrogen-Containing Heterocycles: The synthesis of quinolines and quinolones can be achieved through reactions like the Friedländer annulation by reacting this compound with ortho-aminoaryl ketones or aldehydes. Additionally, pyrimidine (B1678525) and dihydropyrimidinone scaffolds can be constructed via reactions with urea, thiourea, or guanidine (B92328) derivatives, analogous to the Biginelli reaction. nih.gov

Sulfur-Containing Heterocycles: Thiophene derivatives can be synthesized through multicomponent reactions such as the Gewald reaction, which typically involves a ketone, an α-cyano ester, and elemental sulfur.

Oxygen-Containing Heterocycles: The acetyl group can be a key participant in the formation of chromone (B188151) and flavone (B191248) skeletons. Following a Claisen condensation to form a 1,3-dicarbonyl system, intramolecular cyclization can be induced to form the chromone ring. Coumarins can also be prepared through reactions with activated methylene (B1212753) compounds. sigmaaldrich.com

Spiro Compounds and Fused Ring Systems

The presence of two electrophilic carbonyl centers in this compound facilitates the construction of more intricate polycyclic systems.

Spiro Compounds: Spirocyclic frameworks can be assembled by reacting this compound with bifunctional nucleophiles that can engage both the aldehyde and ketone groups in a double condensation reaction.

Fused Ring Systems: A sequential cyclization strategy can be employed to generate fused ring systems. For example, an initially formed heterocyclic ring can be designed to bear a functional group capable of undergoing a subsequent intramolecular reaction, such as a nucleophilic aromatic substitution (SNAr) with the fluorine atom, to yield a tricyclic fused architecture.

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs), which involve the simultaneous combination of three or more reactants in a single synthetic operation, represent a highly efficient strategy for generating molecular diversity. nih.govfrontiersin.org The dual electrophilic nature of this compound makes it an ideal substrate for such transformations. nih.govbeilstein-journals.org

A prominent example is the Hantzsch dihydropyridine (B1217469) synthesis, where this compound can serve as the aldehyde component, reacting with a β-ketoester (such as ethyl acetoacetate) and an ammonia (B1221849) source to produce highly substituted dihydropyridines. mdpi.com These compounds are of significant interest due to their prevalence as calcium channel blockers and other biological activities. Another notable MCR is the Ugi reaction, a four-component reaction that can utilize derivatives of 2-fluorobenzaldehyde (B47322) to create complex peptide-like structures. nih.govbeilstein-journals.org The Passerini reaction, a three-component reaction, can also be employed to generate α-acyloxy carboxamides. nih.gov

MCR NameKey ReactantsResulting Scaffold
Hantzsch Reactionβ-ketoester, Ammonia sourceDihydropyridine
Ugi ReactionAmine, Isocyanide, Carboxylic acidα-acylamino carboxamide
Passerini ReactionIsocyanide, Carboxylic acidα-acyloxy carboxamide

Scaffold Hopping and Isostere Replacement Strategies in Analogue Design

Scaffold Hopping: This strategy involves the replacement of a core molecular framework of a known active compound with a structurally distinct scaffold, with the aim of retaining or improving biological activity. nih.govnih.govu-strasbg.fr The diverse array of heterocyclic scaffolds accessible from this compound makes it a valuable starting point for scaffold hopping endeavors. rsc.org For instance, a pyrimidine or chromone core derived from this starting material could serve as a bioisosteric replacement for a quinoline (B57606) scaffold in a known drug, potentially leading to improved ADME (absorption, distribution, metabolism, and excretion) properties or novel intellectual property.

Isostere Replacement: This approach entails the substitution of an atom or a group of atoms with another that possesses similar physical or chemical properties, thereby modulating the biological activity or physicochemical characteristics of the molecule. nih.govnih.govu-strasbg.fr

Fluorine Atom: The fluorine atom in this compound is a key element for isosteric replacement. It can act as a bioisostere for a hydrogen atom or a hydroxyl group. Its high electronegativity and the strength of the carbon-fluorine bond can significantly impact a molecule's conformation, pKa, metabolic stability, and binding affinity. In analogue design, the fluorine can be replaced by other groups like chlorine, a cyano group, or a trifluoromethyl group to fine-tune the electronic properties of the aromatic ring.

Carbonyl Groups: The aldehyde and ketone functionalities can also be subjects of isosteric replacement. For example, the aldehyde could be replaced with a more metabolically stable nitrile group, which can also function as a hydrogen bond acceptor. The ketone could be substituted with a sulfone or a sulfonamide group to alter the local geometry and electronic environment.

Through the systematic application of these derivatization and design strategies, chemists can generate extensive and diverse libraries of compounds based on the this compound scaffold, thereby enhancing the prospects of discovering novel drug candidates with desired therapeutic profiles.

Computational and Theoretical Investigations of 4 Acetyl 2 Fluorobenzaldehyde Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of electronic properties that govern a molecule's behavior. scienceopen.com These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, charge distribution, and energy landscapes of chemical reactions. mdpi.com

Density Functional Theory (DFT) Applications for Energy Profiles and Transition States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. fu-berlin.deresearchgate.net It is particularly effective for calculating the energetics of molecules and mapping the potential energy surfaces of chemical reactions. By applying DFT, one can determine the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netreddit.com

For 4-Acetyl-2-fluorobenzaldehyde, DFT calculations would be instrumental in modeling reactions such as nucleophilic addition to the carbonyl groups or electrophilic aromatic substitution. The calculations would yield an energy profile detailing the activation energy (the energy barrier of the transition state), which is critical for predicting reaction rates and understanding mechanistic pathways. For example, in a hypothetical nucleophilic attack on the aldehyde carbon, DFT could distinguish between different approach trajectories and calculate the precise energy required for the reaction to proceed.

Illustrative Data Table: Calculated Energy Profile for a Hypothetical Reaction

This interactive table shows a hypothetical energy profile for the addition of a nucleophile (Nu⁻) to this compound, as would be calculated using DFT methods. Energies are relative to the reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State (TS)Highest energy point on the reaction path+15.2
IntermediateTetrahedral intermediate formed after Nu⁻ attack-5.8
ProductsFinal adduct-12.4

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO, being the outermost occupied orbital, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity.

An FMO analysis of this compound would reveal the primary sites for electrophilic and nucleophilic attack. The LUMO is expected to be localized predominantly on the carbonyl carbons (especially the more reactive aldehyde carbon), indicating these are the most electrophilic sites susceptible to attack by nucleophiles. Conversely, the HOMO would likely be distributed across the aromatic ring and the oxygen atoms, highlighting regions of higher electron density that could interact with electrophiles.

Illustrative Data Table: FMO Properties of this compound

This table provides an example of the kind of data that FMO analysis would generate for the target molecule.

OrbitalEnergy (eV)Primary LocationPredicted Reactivity
HOMO-7.8Aromatic Ring, Carbonyl OxygensSite of interaction with electrophiles
LUMO-1.5Aldehyde Carbon, Acetyl CarbonSite of nucleophilic attack
HOMO-LUMO Gap6.3-Indicator of chemical reactivity and stability

Molecular Dynamics and Conformation Analysis

Conformational Preferences and Rotational Barriers

This compound possesses rotational freedom around the single bonds connecting the aldehyde and acetyl groups to the benzene (B151609) ring. This leads to different spatial arrangements, or conformations, which can have varying energies and stabilities. The orientation of the carbonyl groups relative to the ring and to each other is particularly important.

Computational methods can be used to perform a conformational analysis by systematically rotating these bonds and calculating the potential energy at each step. This would identify the most stable conformers (energy minima) and the energy barriers required for rotation between them. Studies on related substituted benzaldehydes suggest that planar conformations are often preferred to maximize conjugation, but steric hindrance from ortho substituents can cause twisting. ias.ac.in For this molecule, the interaction between the ortho-fluorine and the aldehyde group would be a key determinant of conformational preference.

Intermolecular Interactions and Aggregation Studies

In a liquid or solid state, molecules of this compound will interact with each other through various non-covalent forces. These include dipole-dipole interactions due to the polar carbonyl groups, potential C–H⋯O hydrogen bonds, and π–π stacking interactions between aromatic rings. nih.govrsc.org

Molecular dynamics simulations of a system containing many molecules of this compound would elucidate how these forces dictate the bulk properties of the substance. By analyzing the trajectories of the molecules, one can calculate radial distribution functions to understand the local molecular environment and identify preferential packing arrangements or aggregation tendencies in solution. researchgate.net

Reaction Pathway Elucidation and Mechanistic Modeling

The ultimate goal of many computational studies is to achieve a complete understanding of a chemical reaction's mechanism. researchgate.netdntb.gov.ua This involves integrating the findings from electronic structure calculations and dynamic simulations to build a comprehensive model of the reaction pathway.

For a reaction involving this compound, mechanistic modeling would begin by using DFT to map out the potential energy surface for all plausible pathways. For example, if the molecule were undergoing a condensation reaction, calculations would identify the transition states for each step (e.g., initial nucleophilic attack, proton transfer, dehydration) and determine the rate-limiting step by identifying the highest energy barrier. FMO analysis would complement this by explaining why certain interactions are favored. Molecular dynamics simulations could further refine the model by including solvent effects and dynamic conformational changes that might influence the reaction's course. This multi-faceted approach provides a powerful, predictive model of chemical reactivity. researchgate.net

Prediction of Spectroscopic Parameters from First Principles

First-principles, or ab initio, computational methods have become indispensable tools in modern chemistry for predicting the spectroscopic properties of molecules. These methods solve the fundamental equations of quantum mechanics to determine the electronic structure of a molecule, from which various properties, including spectroscopic parameters, can be derived. For a molecule like this compound, these computational investigations provide deep insights into its structure and behavior, complementing and guiding experimental work. The primary approaches used are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties.

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for molecular structure elucidation. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy, aiding in the assignment of complex spectra.

The most common method for calculating NMR parameters is DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach effectively handles the issue of gauge-dependence, ensuring reliable results. The process involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., using the B3LYP functional with a basis set like 6-311+G(d,p)). Following geometry optimization, the NMR shielding tensors are calculated for each nucleus. The isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

Theoretical calculations can predict the chemical shifts for all magnetically active nuclei in the molecule, including ¹H, ¹³C, and ¹⁹F. For this compound, predictions would elucidate the electronic environment of each atom. For instance, the calculations would show the deshielding effect of the electron-withdrawing aldehyde and acetyl groups on the aromatic protons and carbons, as well as the influence of the electronegative fluorine atom. While specific computational studies on this compound are not widely published, the expected chemical shifts can be reliably predicted based on established methodologies. researchgate.netdntb.gov.ua

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on DFT calculations for similar structures. Actual values may vary.)

AtomPredicted Chemical Shift (ppm)
CHO (Aldehyde H)10.3
H-37.8
H-58.1
H-67.9
CH₃ (Acetyl H)2.6
C-1 (CHO)189.5
C-2 (C-F)164.0 (d, ¹JCF ≈ 260 Hz)
C-3118.0 (d, ²JCF ≈ 25 Hz)
C-4 (C-Acetyl)140.0
C-5132.0
C-6128.0
C=O (Acetyl)197.0
CH₃ (Acetyl)27.0

Similarly, spin-spin coupling constants, which provide information about through-bond connectivity, can be calculated. These calculations are computationally more demanding than chemical shift predictions. The Karplus equation describes the relationship between three-bond (³J) coupling constants and dihedral angles, a principle that can be explored computationally. nih.gov First-principles calculations can also predict one-bond (¹J) and two-bond (²J) couplings, such as the large ¹JCF and smaller ²JCF couplings expected for the fluorinated aromatic ring. nih.gov

Applications of 4 Acetyl 2 Fluorobenzaldehyde As a Versatile Organic Synthon

Role as a Key Intermediate in Complex Organic Molecule Synthesis

As a multi-functionalized aromatic ring, 4-acetyl-2-fluorobenzaldehyde serves as a key intermediate in the construction of more complex molecular architectures. Aromatic aldehydes are widely used as precursors in the preparation of fine chemicals, polymers, and functionalized materials. synthetikaeu.comsynthetikaeu.com The presence of both an electrophilic aldehyde and a fluorinated aromatic ring allows for a variety of substitution, condensation, and coupling reactions. synthetikaeu.comsynthetikaeu.com

Precursor in Natural Product Synthesis

The total synthesis of natural products is a significant area of organic chemistry that involves the construction of complex molecules from simpler, commercially available starting materials. nih.gov While direct citations for the use of this compound in the total synthesis of specific natural products are not prevalent in broad literature searches, its structural motifs are relevant. Fluorinated building blocks are increasingly important in creating analogues of natural products to enhance their biological activity or stability. The synthesis of complex bioactive natural products often relies on strategic bond formations, and versatile starting materials are crucial for developing efficient synthetic routes. nih.govunina.it

Building Block for Advanced Materials

The synthesis of advanced materials often incorporates aromatic building blocks to create functionalized polymers and coatings. synthetikaeu.comsynthetikaeu.com Fluorinated compounds, in particular, are used to impart unique chemical, physical, and biomedical properties to materials. ossila.com The aldehyde functionality of this compound can be used in polymerization reactions or to graft the molecule onto surfaces, while the fluorine atom can enhance thermal stability, chemical resistance, and other material properties.

Application in Medicinal Chemistry Design and Lead Optimization (synthetic aspects)

In medicinal chemistry, the goal is to design and synthesize novel pharmacologically active compounds. criver.com Fluorinated organic compounds have become key components in many blockbuster agrochemical and pharmaceutical products. biesterfeld.no The inclusion of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com

Design of Fluorine-Containing Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The introduction of fluorine into a potential drug molecule is a common strategy in medicinal chemistry to improve its properties. nih.gov Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, potentially leading to enhanced binding affinity. ossila.com The use of fluorinated building blocks like this compound allows for the precise installation of fluorine atoms in target structures. nih.govbohrium.com This can lead to drug candidates with improved pharmacokinetic profiles and better therapeutic efficacy. nbinno.com

Table 1: Key Functional Groups of this compound and Their Roles in Synthesis

Functional Group Potential Synthetic Reactions Relevance in Medicinal Chemistry
Aldehyde (-CHO) Condensation, Oxidation, Reduction, Grignard Reactions Formation of heterocycles, linking molecular fragments
Fluoro (-F) Nucleophilic Aromatic Substitution (if activated) Enhances metabolic stability, binding affinity, lipophilicity
Acetyl (-COCH₃) Enolate formation, Aldol (B89426) reactions, Haloform reaction Point of attachment for further molecular elaboration

| Aromatic Ring | Electrophilic/Nucleophilic Aromatic Substitution | Core scaffold for building complex molecules |

Fragment-Based Synthesis Strategies

Fragment-based drug discovery (FBDD) is a successful approach for identifying lead compounds as part of the drug discovery process. nih.govrsc.org This method uses small molecules, or "fragments," which typically bind with low affinity to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. researchgate.net this compound, with its defined structure and multiple functional groups, is an ideal candidate for a fragment library. Its aldehyde and acetyl groups serve as "growth vectors"—precise points where chemists can add other chemical groups to improve binding and other properties. nih.gov The linking of two or more fragments that bind to different sites on a target is a powerful strategy to dramatically improve binding affinity. researchgate.net

Radiochemistry and PET Tracer Synthesis (building block role)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiotracers—biologically active molecules labeled with a positron-emitting radionuclide. acs.orgnih.gov Fluorine-18 ([¹⁸F]) is the most commonly used radionuclide for PET due to its favorable decay characteristics. acs.org

The synthesis of PET tracers can be achieved through a "building block approach," where a small molecule is first radiolabeled with [¹⁸F] and then coupled to a larger molecule. rsc.orgresearchgate.net This method can result in higher radiochemical yields and purity compared to late-stage radiofluorination. rsc.org Fluorinated aromatic aldehydes are valuable as [¹⁸F]-labeled building blocks. semanticscholar.org While specific examples detailing the radiosynthesis of 4-acetyl-2-[¹⁸F]fluorobenzaldehyde are specialized, the general principle involves a nucleophilic substitution reaction on a suitable precursor. The resulting [¹⁸F]-labeled aldehyde can then be used to synthesize a variety of PET tracers for imaging different biological processes. radiologykey.comnih.gov

Table 2: Potential Precursors for Radiosynthesis

Target Compound Potential Precursor for [¹⁸F] Labeling Labeling Reaction Type
4-Acetyl-2-[¹⁸F]fluorobenzaldehyde 4-Acetyl-2-(trimethylammonium)benzaldehyde triflate Nucleophilic Aromatic Substitution

¹⁸F-Labeling Strategies for Aldehydes

The introduction of ¹⁸F into aromatic aldehydes is a critical step in the synthesis of many PET tracers. Generally, this is accomplished via nucleophilic aromatic substitution (SNAr) reactions on precursors bearing a suitable leaving group, such as a nitro or trimethylammonium group, at the position where the ¹⁸F is to be introduced. The efficiency of this reaction is highly dependent on the electronic properties of the aromatic ring, with electron-withdrawing groups enhancing the rate of substitution.

In the context of this compound, the existing fluorine atom is a stable isotope (¹⁹F). To utilize this molecule for PET applications, a synthetic route would need to be developed to introduce ¹⁸F. This could theoretically involve the radiosynthesis of the molecule itself, for example, by reacting a precursor dinitro- or di-trimethylammonium-substituted benzaldehyde (B42025) with [¹⁸F]fluoride. However, the literature does not currently describe such a synthesis for this specific isomer.

Synthesis of Labeled Building Blocks for Radiopharmaceutical Development

Once an aldehyde is successfully labeled with ¹⁸F, it can serve as a versatile synthon for the construction of more complex radiopharmaceuticals. The aldehyde functionality allows for conjugation to molecules containing primary amines via reductive amination, or to hydrazines and hydroxylamines to form hydrazones and oximes, respectively. These reactions are typically high-yielding and can be performed under mild conditions, which is crucial when working with sensitive biomolecules and short-lived radioisotopes.

While numerous studies have detailed the synthesis and application of ¹⁸F-labeled benzaldehydes, such as 4-[¹⁸F]fluorobenzaldehyde, as building blocks, there is a conspicuous lack of information regarding the use of this compound for this purpose. The presence of the acetyl group at the 4-position and the fluorine at the 2-position would likely influence the molecule's reactivity and steric hindrance, potentially offering unique advantages or challenges in the synthesis of radiolabeled compounds. However, without dedicated research, any discussion of its specific applications remains speculative.

Advanced Analytical and Spectroscopic Characterization Methodologies in 4 Acetyl 2 Fluorobenzaldehyde Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 4-Acetyl-2-fluorobenzaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to provide a complete picture of its atomic arrangement and electronic environment.

One-dimensional NMR spectroscopy of hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei offers fundamental insights into the structure of this compound.

¹H NMR: This technique would identify the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). For this compound, one would expect to observe distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of the acetyl group. The splitting patterns of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: This experiment would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to identify the carbonyl carbons of the aldehyde and acetyl groups, the aromatic carbons, and the methyl carbon. The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern due to carbon-fluorine coupling.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial tool. It would provide a specific signal for the fluorine atom, and its chemical shift would be indicative of its electronic environment. Furthermore, coupling between the fluorine and adjacent protons or carbons would be observable in the respective spectra, aiding in the definitive assignment of the fluorine's position on the aromatic ring.

A hypothetical data table for the 1D NMR of this compound would resemble the following, detailing the expected chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz).

Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic H ~10.2 s -
Aromatic H ~7.8 - 8.1 m -
Aromatic H ~7.2 - 7.5 m -

Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
Aldehyde C=O ~190
Acetyl C=O ~197
Aromatic C-F ~160 (d)
Other Aromatic C ~120-140

Hypothetical ¹⁹F NMR Data for this compound

Fluorine Chemical Shift (δ, ppm)

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms within the molecule, resolving signal overlap, and providing through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This can provide valuable information about the molecule's conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₉H₇FO₂).

Hypothetical HRMS Data for this compound

Molecular Formula Calculated Mass Measured Mass

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the formyl radical (CHO) and the acetyl group (CH₃CO), providing further confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking. To perform this analysis, a single crystal of sufficient quality would need to be grown and then analyzed using an X-ray diffractometer. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined.

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern of the X-rays is collected and analyzed to construct a model of the electron density, which in turn reveals the precise positions of atoms within the crystal lattice.

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure. Key structural parameters that would be elucidated include:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles they form, confirming the connectivity and geometry of the acetyl, fluoro, and aldehyde functional groups on the benzene ring.

Torsional angles: Information regarding the orientation of the acetyl and aldehyde groups relative to the plane of the phenyl ring.

Planarity: Confirmation of the planarity of the aromatic ring.

Intermolecular interactions: Identification of weak interactions such as C–H···O or C–H···F hydrogen bonds and potential π–π stacking interactions, which dictate how the molecules pack in the solid state.

While a published crystal structure for this compound is not available, the following table illustrates the type of crystallographic data that would be obtained from such an analysis, based on typical values for small organic molecules.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for this compound (Note: This data is hypothetical and serves as an example of typical crystallographic parameters.)

ParameterIllustrative Value
Chemical FormulaC₉H₇FO₂
Formula Weight166.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.1
c (Å)8.9
α (°)90
β (°)105.3
γ (°)90
Volume (ų)778.5
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.418
R-factor (%)< 5

Co-crystal and Supramolecular Assembly Analysis

The study of co-crystals and supramolecular assemblies explores how molecules of this compound interact with other chemical entities (co-formers) to create new crystalline structures with potentially altered physical properties. These interactions are governed by non-covalent forces, primarily hydrogen bonding, halogen bonding, and π–π stacking.

Analysis of these assemblies, typically also performed using SCXRD, provides insights into:

Crystal Engineering: Understanding the recognition patterns between this compound and potential co-formers. The aldehyde and acetyl carbonyl groups are effective hydrogen bond acceptors, while the fluorine atom can participate in weaker interactions.

Polymorphism Control: Co-crystallization can be a strategy to isolate a specific, stable crystalline form and avoid issues related to polymorphism.

Property Modification: The formation of co-crystals can modify properties such as solubility, melting point, and stability without altering the covalent structure of the molecule itself.

Research in this area would involve screening this compound with a library of co-formers (e.g., dicarboxylic acids, amides) and analyzing the resulting crystals. The analysis would focus on identifying and characterizing the specific intermolecular interactions that lead to the formation of the supramolecular assembly.

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing its presence in complex mixtures. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile or thermally sensitive compounds like this compound. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the analyte's affinity for the stationary phase.

For this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile and water. researchgate.net Purity analysis by HPLC can quantify the main compound and detect related impurities, such as isomers or reaction byproducts.

Advanced detection methods enhance the specificity and sensitivity of the analysis:

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This detector acquires a full UV-Vis spectrum for each point in the chromatogram. This is useful for confirming peak identity by comparing the spectrum to that of a reference standard and for assessing peak purity.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides mass-to-charge ratio information, allowing for the definitive identification of the main compound and the structural elucidation of unknown impurities.

Table 2: Typical HPLC-DAD Method Parameters for Purity Analysis

ParameterTypical Condition
ColumnC18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com
Mobile PhaseGradient of Water (A) and Acetonitrile (B)
Gradient ProgramStart at 60% B, increase to 95% B over 20 minutes
Flow Rate1.0 mL/min auroraprosci.com
Column Temperature30 °C sigmaaldrich.com
Injection Volume10 µL
DetectionDAD, 254 nm (for aromatic ring) and 280 nm (for carbonyl)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. emerypharma.com It is particularly useful for identifying volatile impurities, residual solvents, or related volatile byproducts in a sample of this compound. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer.

In the context of this compound research, GC-MS is used for:

Impurity Profiling: Detecting and identifying small quantities of volatile impurities that may not be resolved or detected by HPLC. thermofisher.com

Reaction Monitoring: Tracking the disappearance of volatile starting materials or the appearance of volatile products and byproducts during its synthesis.

Headspace Analysis: Analyzing the volatile compounds in the space above a solid or liquid sample, which is useful for identifying residual solvents without dissolving the sample. emerypharma.com

The mass spectrometer fragments the eluting compounds in a reproducible manner, creating a characteristic mass spectrum that acts as a "fingerprint" for identification, often by comparison to spectral libraries like NIST. emerypharma.com

Table 3: Typical GC-MS Method Parameters for Impurity Profiling

ParameterTypical Condition
ColumnCapillary column, e.g., DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) thermofisher.com
Carrier GasHelium, constant flow rate of 1.0 mL/min thermofisher.com
Inlet Temperature250 °C thermofisher.com
Oven Program50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion SourceElectron Ionization (EI), 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Range40-450 m/z

Future Perspectives and Emerging Research Avenues for 4 Acetyl 2 Fluorobenzaldehyde

Integration into Automated and Flow Chemistry Platforms

The synthesis of complex molecules is increasingly benefiting from the adoption of automated and flow chemistry systems, which offer enhanced control, safety, and scalability over traditional batch methods. For a molecule like 4-Acetyl-2-fluorobenzaldehyde, these platforms represent a promising avenue for optimizing its production and utilization in multi-step syntheses.

Future research will likely focus on developing continuous-flow processes for the synthesis of this compound and its derivatives. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for managing the reactivity of the aldehyde and acetyl groups and for minimizing side reactions. beilstein-journals.orgnih.gov The transposition of reactions that are often exothermic and rapid, such as aldol (B89426) condensations or oxidations, from batch to flow can lead to significantly higher yields and selectivity. nih.gov

Moreover, the automated synthesis of related fluorinated aromatic aldehydes has already been successfully demonstrated, particularly in the field of radiochemistry for producing PET-tracers like 4-[18F]fluorobenzaldehyde. iaea.orgresearchgate.net These established automated protocols, often utilizing commercial synthesizers, provide a strong foundation for developing similar efficient and reproducible methods for this compound. nih.gov The integration of in-line purification and analysis within an automated flow setup could enable the on-demand synthesis of this compound, facilitating its use as a building block in complex, multi-step synthetic sequences without the need for isolating intermediates. liberty.edu

Table 1: Comparison of Batch vs. Flow Chemistry for Benzaldehyde (B42025) Synthesis

Feature Traditional Batch Processing Continuous Flow Chemistry Potential Advantage for this compound
Heat Transfer Limited by surface-area-to-volume ratio; potential for thermal runaways. High surface-area-to-volume ratio; excellent heat exchange. Improved safety and selectivity in exothermic reactions involving the aldehyde or ketone groups.
Mass Transfer Dependant on stirring efficiency; can be inefficient in multiphasic systems. Efficient mixing through static mixers or microchannels. Enhanced reaction rates and yields.
Scalability Often requires significant re-optimization for scale-up. Seamless scaling by running the system for longer periods or using larger reactors. Facilitates transition from laboratory-scale research to industrial production.
Safety Handling of hazardous reagents and intermediates in large quantities. Small reaction volumes at any given time minimize risk. Safer handling of reagents used in fluorination or subsequent energetic transformations.

| Automation | Can be complex to fully automate multi-step processes. | Readily integrated with pumps, sensors, and software for full automation. | Enables high-throughput screening of reaction conditions and library synthesis. |

Exploration of Novel Catalytic Systems for Functionalization

The presence of two distinct carbonyl functionalities in this compound presents a challenge and an opportunity for catalytic functionalization. Future research is expected to explore novel catalytic systems that can selectively target either the aldehyde or the acetyl group, or that can facilitate transformations involving both.

One promising area is the use of advanced transition-metal catalysts. For instance, iron(II) complexes have been developed that show exceptional activity and selectivity for the hydrogenation of aldehydes in the presence of ketones. acs.org Applying such catalysts to this compound could enable the selective reduction of the aldehyde to a benzyl (B1604629) alcohol while leaving the acetyl group untouched, yielding a valuable bifunctional intermediate. Conversely, catalysts that preferentially reduce ketones over aldehydes could provide access to the complementary product.

Catalytic systems for C-C bond formation are also a key research avenue. Lanthanide catalysts, for example, have been shown to be effective in the allylation of ketones, with selectivity over aldehydes being tunable by adjusting reaction conditions. nih.gov The development of catalysts for asymmetric α-functionalization of the acetyl group, a challenging transformation, would be highly valuable for generating chiral building blocks. nih.govresearchgate.net Furthermore, directing-group strategies, potentially utilizing the fluorine or acetyl group, could be employed with rhodium or palladium catalysts to achieve regioselective C-H functionalization of the aromatic ring, adding another layer of complexity to the accessible molecular architectures. nih.gov

Development of Chemo- and Regioselective Transformations

A central theme in the future chemistry of this compound will be the development of highly chemo- and regioselective transformations that can differentiate between the aldehyde and ketone functionalities. The inherent electronic and steric differences between the formyl and acetyl groups provide a basis for this selectivity.

Future work will likely focus on exploiting these differences to achieve selective reactions. For example, the greater electrophilicity of the aldehyde group should allow for its preferential reaction with nucleophiles under carefully controlled conditions. This could be leveraged in reactions such as:

Selective Wittig or Horner-Wadsworth-Emmons reactions to elongate the aldehyde chain without affecting the ketone.

Reductive amination targeting the aldehyde to synthesize secondary or tertiary amines, a common transformation in medicinal chemistry. nih.gov

Cross-aldol condensation reactions , where catalysts like phosphate-modified TiO2 could be explored to improve selectivity and prevent self-condensation. researchgate.net

Conversely, transformations targeting the ketone in the presence of the aldehyde are more challenging but represent a significant opportunity. This could involve the use of protecting group strategies where the aldehyde is temporarily converted into a less reactive form (e.g., an acetal), allowing for subsequent chemistry to be performed on the acetyl group. The development of bifunctional catalysts that can recognize and activate one carbonyl group over the other will be a key enabler for these advanced synthetic strategies. lidsen.comacs.orgnorthwestern.edu The ability to selectively modify either carbonyl group would make this compound a powerful linchpin molecule for the convergent synthesis of complex aromatic compounds. nih.govacs.org

Applications in Advanced Material Design and Functional Polymers

Fluorinated aromatic compounds are highly sought after in materials science for their ability to impart desirable properties such as thermal stability, chemical resistance, low surface energy, and unique electronic characteristics. nbinno.comresearchgate.netnbinno.com this compound, as a bifunctional fluorinated monomer, is a prime candidate for incorporation into advanced polymers and materials.

Emerging research could focus on utilizing this compound as a key building block in the synthesis of high-performance polymers. The aldehyde and acetyl groups can serve as reactive handles for various polymerization reactions:

Polycondensation Reactions: The aldehyde can react with amines or active methylene (B1212753) compounds to form polyimines (Schiff base polymers) or poly(phenylene vinylene)s, respectively. These conjugated polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

Cross-linking Agents: The bifunctionality of the molecule allows it to act as a cross-linker to enhance the thermal and mechanical properties of existing polymers.

Monomer Functionalization: The aldehyde or ketone can be modified to introduce other polymerizable groups, creating a versatile fluorinated monomer for techniques like atom transfer radical polymerization (ATRP). nih.gov

The presence of fluorine is expected to enhance the properties of the resulting polymers, leading to materials with high thermal stability, resistance to degradation, and hydrophobicity. man.ac.uksolvay.com For instance, polymers derived from this monomer could find applications as dielectric materials in electronics, protective coatings, or in membranes for gas separation. The synthesis of donor-acceptor conjugated polymers, a key class of materials for organic photovoltaics, could also be explored using derivatives of this compound. rsc.org

Table 2: Potential Polymerization Pathways for this compound

Reactive Group(s) Polymerization Type Potential Polymer Class Potential Applications
Aldehyde Polycondensation with diamines Polyimines (Schiff bases) Organic semiconductors, chemosensors
Aldehyde & Acetyl Knoevenagel polycondensation Poly(arylene vinylene) derivatives Electroluminescent materials, photovoltaics
Acetyl (after modification) Various (e.g., ATRP, ROMP) Specialty fluoropolymers High-performance coatings, low-dielectric materials

Deepening Mechanistic Understanding through Advanced Computational Techniques

Advanced computational techniques, particularly Density Functional Theory (DFT), are powerful tools for understanding reaction mechanisms, predicting molecular properties, and guiding synthetic efforts. For this compound, these methods can provide invaluable insights into its reactivity and behavior.

Future computational studies are expected to address several key aspects of the molecule's chemistry:

Conformational Analysis: DFT calculations can determine the preferred orientation of the aldehyde and acetyl groups relative to the fluorinated ring, which has implications for steric hindrance and reactivity.

Electronic Structure and Reactivity: These studies can quantify the electronic effects of the fluorine, acetyl, and formyl substituents on the aromatic ring. By calculating parameters like atomic charges and frontier molecular orbital energies, researchers can predict the most likely sites for nucleophilic and electrophilic attack, aiding in the design of regioselective reactions. researchgate.netresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can be used to map the energy profiles of potential reaction pathways. For example, DFT can help understand the transition states involved in the selective functionalization of either the aldehyde or ketone, explaining the origins of chemo- and regioselectivity. nih.govcanterbury.ac.uk This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

By combining theoretical calculations with experimental results, a deeper, more fundamental understanding of the structure-property-reactivity relationships of this compound can be achieved. This synergy will accelerate the development of novel applications for this promising chemical compound.

Q & A

Q. What mechanistic insights can be gained from studying the thermal decomposition of this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with FTIR to identify gaseous products (e.g., CO, HF). Kinetic parameters (activation energy via Kissinger method) reveal decomposition pathways. Compare with DFT-derived transition states to propose mechanisms (e.g., retro-aldelimination) .

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